molecular formula C9H9NO B1586044 2,6-Dimethylbenzoxazole CAS No. 53012-61-6

2,6-Dimethylbenzoxazole

Cat. No.: B1586044
CAS No.: 53012-61-6
M. Wt: 147.17 g/mol
InChI Key: VIJYHDMLYXAHEV-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzoxazole (CAS: 53012-61-6) is an aromatic heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its structure consists of a benzoxazole core (a fused benzene and oxazole ring) substituted with methyl groups at the 2- and 6-positions. The oxazole ring contains one oxygen and one nitrogen atom, contributing to its electronic and reactive properties. The compound’s InChI key (1S/C9H9NO/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3) reflects its planar aromatic system and methyl substituents .

While its direct applications are less documented, benzoxazole derivatives are widely studied as intermediates in pharmaceutical and materials chemistry due to their tunable electronic properties and stability.

Properties

CAS No.

53012-61-6

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2,6-dimethyl-1,3-benzoxazole

InChI

InChI=1S/C9H9NO/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3

InChI Key

VIJYHDMLYXAHEV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and functional differences between 2,6-dimethylbenzoxazole and related compounds:

Compound Molecular Formula Substituents Heteroatoms Molecular Weight (g/mol) Key Properties/Applications
This compound C₉H₉NO 2,6-Me O, N 147.17 High stability; synthetic intermediate
Benzisoxazole C₇H₅NO None O, N 119.12 Bioactive precursor (anti-inflammatory, antibacterial)
2,6-Dichlorobenzoxazole C₇H₃Cl₂NO 2,6-Cl O, N 188.01 High reactivity; halogenated intermediate
(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole C₇H₁₀N₂S 2,6-NH₂ S, N 154.23 Understudied; potential neuroactive properties
Key Observations:

Heteroatom Influence :

  • Benzisoxazole (O and N in isoxazole) exhibits greater reactivity at the N-O bond compared to benzoxazole derivatives, enabling diverse functionalization for bioactive molecules .
  • Tetrahydrobenzothiazole replaces oxygen with sulfur, enhancing polarizability and altering electronic properties, which may influence binding in biological systems .

Substituent Effects :

  • Methyl groups in this compound increase steric hindrance and electron-donating effects, enhancing thermal stability compared to halogenated analogs like 2,6-dichlorobenzoxazole .
  • Chlorine substituents in 2,6-dichlorobenzoxazole improve electrophilicity, making it a reactive intermediate in cross-coupling reactions .
2.6-Dimethylbenzoxazole:

Synthetic routes typically involve cyclization of ortho-substituted phenols with nitriles or amides. Methyl groups are introduced via Friedel-Crafts alkylation or direct substitution.

2,6-Dichlorobenzoxazole:

Synthesized under optimized halogenation conditions, where reaction yield and purity depend on temperature, catalyst, and solvent polarity . Chlorination at the 2,6-positions requires precise control to avoid over-halogenation.

Benzisoxazole:

Commonly prepared via [3+2] cycloaddition or condensation of hydroxylamine with diketones. Its unsubstituted structure allows facile functionalization at multiple positions .

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